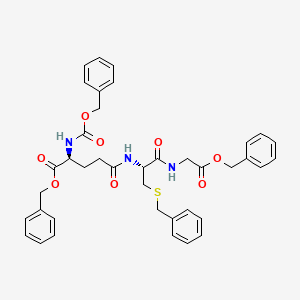

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Description

Nomenclature and Classification of N-Carbobenzyloxy-O-Benzyl-L-Glutamic Acid-S-Benzyl-L-Cysteine-Glycine-Benzyl Ester

The systematic nomenclature of N-Carbobenzyloxy-O-Benzyl-L-Glutamic Acid-S-Benzyl-L-Cysteine-Glycine-Benzyl Ester with Carbon-13 and Nitrogen-15 isotopic labeling reflects the complex structural architecture of this protected tripeptide derivative. According to International Union of Pure and Applied Chemistry nomenclature conventions, the complete chemical name is benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-Carbon-13)ethyl)(Nitrogen-15)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino). This elaborate nomenclature captures the precise positioning of each functional group and isotopic label within the molecular framework, demonstrating the compound's sophisticated design for analytical applications.

The compound belongs to the classification of stable isotope-labeled peptides, specifically representing a tripeptide sequence derived from the biologically significant γ-L-glutamyl-L-cysteine dipeptide with glycine extension. The peptide sequence follows the pattern of glutamic acid-cysteine-glycine, which is structurally related to glutathione, the most abundant low molecular weight antioxidant synthesized in cells. The benzyloxycarbonyl protecting group, commonly known in classical literature by its abbreviated form, represents one of the most important amino-protecting groups in peptide chemistry, originally developed by Leonidas Zervas in the early 1930s. This protecting group serves to mask the nucleophilic and basic properties of the amino group while preventing racemization during peptide synthesis.

The molecular classification further encompasses multiple benzyl ester and benzyl thioether protecting groups strategically positioned throughout the molecule. The benzyl group, represented by the molecular fragment possessing the structure containing a benzene ring attached to a methylene group, provides stable protection for various functional groups during synthetic manipulations. The sulfur-benzyl protection on the cysteine residue represents a classical approach to protecting thiol functionality, while the benzyl esters protect both the glutamic acid side chain and the carboxy terminus of the tripeptide. The incorporation of carbon-13 and nitrogen-15 isotopes transforms this protected peptide into a sophisticated analytical tool, with the stable isotopes providing enhanced capabilities for nuclear magnetic resonance spectroscopy and mass spectrometric analysis.

Historical Development Context in Peptide Chemistry

The historical development of N-Carbobenzyloxy-O-Benzyl-L-Glutamic Acid-S-Benzyl-L-Cysteine-Glycine-Benzyl Ester emerges from the revolutionary advances in peptide synthesis methodology pioneered by Max Bergmann and Leonidas Zervas in the early twentieth century. The foundation of this compound's synthetic approach traces directly to the Bergmann-Zervas carbobenzoxy method, developed in 1932, which represented the first successful method of controlled peptide chemical synthesis and dominated worldwide procedures for twenty years until the 1950s. This groundbreaking methodology introduced the benzyloxycarbonyl protecting group as a reversible amino-protecting group, fundamentally transforming the field of synthetic peptide chemistry and earning recognition as a "revolution" that essentially started the distinct field of synthetic peptide chemistry.

Leonidas Zervas, whose contributions form the conceptual backbone of the protecting group strategy employed in this compound, first prepared benzyl chloroformate in the early 1930s specifically for the introduction of the benzyloxycarbonyl protecting group. Born in Megalopolis, Greece, in 1902, Zervas completed his doctoral studies at the University of Berlin in 1926 under the supervision of Max Bergmann at the Kaiser Wilhelm Institute for Leather Research in Dresden. The collaboration between Bergmann and Zervas resulted in the development of the carbobenzoxy method, which utilized the reaction of benzyl chloroformate with amino acids to create protected derivatives suitable for peptide synthesis. This method remained unsurpassed in utility for peptide synthesis until the early 1950s when mixed anhydride and active ester methodologies were developed.

The historical significance of the benzyloxycarbonyl protecting group extends beyond its synthetic utility to encompass its role in enabling systematic peptide sequencing and analysis. The Bergmann degradation, developed by Max Bergmann in 1934, represented an early attempt at peptide sequencing that utilized the carbobenzoxy methodology in combination with azide degradation chemistry. Although later superseded by the Edman degradation, the Bergmann degradation demonstrated the versatility of the benzyloxycarbonyl protecting group in analytical applications. The evolution from these classical methods to contemporary stable isotope-labeled peptides represents a natural progression, where the fundamental protecting group chemistry established by Bergmann and Zervas has been enhanced with modern isotopic labeling techniques to create sophisticated analytical tools for metabolic research.

The integration of stable isotope labeling into classical peptide synthesis represents a more recent historical development, emerging from the recognition that stable isotopes such as carbon-13 and nitrogen-15 could serve as powerful tracers in biological systems without significantly perturbing normal metabolic processes. The development of stable isotope resolved metabolomics as a distinct analytical approach has transformed the utility of compounds like N-Carbobenzyloxy-O-Benzyl-L-Glutamic Acid-S-Benzyl-L-Cysteine-Glycine-Benzyl Ester from synthetic intermediates to sophisticated research tools capable of providing detailed insights into metabolic pathways and biochemical transformations.

Registration and Identification Parameters

The registration and identification parameters for N-Carbobenzyloxy-O-Benzyl-L-Glutamic Acid-S-Benzyl-L-Cysteine-Glycine-Benzyl Ester with Carbon-13 and Nitrogen-15 isotopic labeling provide essential reference information for research applications and regulatory compliance. The compound is registered in the PubChem database under the Compound Identification Number 45038584, establishing its official recognition within the comprehensive chemical information database maintained by the National Center for Biotechnology Information. The Chemical Abstracts Service registry number 874462-72-3 provides the unique numerical identifier assigned by the Chemical Abstracts Service for unambiguous chemical substance identification.

The molecular formula C₃₉H₄₁N₃O₈S accurately represents the complete atomic composition of the compound, accounting for the carbon, hydrogen, nitrogen, oxygen, and sulfur atoms present in the molecular structure. The molecular weight of 714.8 grams per mole, as computed by PubChem version 2.1, provides the standard reference mass for analytical calculations and experimental design considerations. The MDL number MFCD09840205 serves as an additional identifier within the MDL Information Systems database, facilitating cross-referencing across multiple chemical information platforms.

The temporal parameters associated with the compound's database registration reveal important information about its development timeline and ongoing research relevance. The initial creation date of March 29, 2010, indicates that this specific isotopically labeled variant represents a relatively recent addition to the chemical literature, reflecting the growing importance of stable isotope-labeled compounds in contemporary research. The recent modification date of May 24, 2025, demonstrates continued interest and potential updates to the compound's information profile, suggesting ongoing research applications and database maintenance activities.

Additional identification parameters include various synonyms and alternative nomenclature systems used to reference the compound across different research contexts. The systematic name N-Benzyloxycarbonyl-O-benzyl-γ-L-glutamyl-S-benzyl-L-cysteinyl-glycine Carbon-13, Nitrogen-15, Benzyl Ester provides an alternative descriptive nomenclature that emphasizes the protecting group strategy and isotopic labeling pattern. These multiple identification systems ensure comprehensive searchability and cross-referencing capabilities across diverse scientific databases and literature sources.

Significance in Biochemical Research

The significance of N-Carbobenzyloxy-O-Benzyl-L-Glutamic Acid-S-Benzyl-L-Cysteine-Glycine-Benzyl Ester with Carbon-13 and Nitrogen-15 isotopic labeling in biochemical research stems from its unique combination of structural features that make it an invaluable tool for investigating metabolic pathways, protein interactions, and cellular biochemistry. The compound's design as a stable isotope-labeled peptide enables researchers to track metabolic transformations with unprecedented precision, as the incorporated carbon-13 and nitrogen-15 isotopes serve as permanent molecular tags that can be detected and quantified using nuclear magnetic resonance spectroscopy and mass spectrometry techniques. This capability is particularly valuable in stable isotope resolved metabolomics studies, where the compound can function as a tracer to elucidate biochemical pathways and metabolic fluxes in living systems.

The structural relationship of this compound to glutathione-related peptides provides significant research value in studies of cellular antioxidant systems and oxidative stress responses. The γ-L-glutamyl-L-cysteine dipeptide core represents the immediate precursor to glutathione, the most important low molecular weight antioxidant synthesized in cells. Research has demonstrated that γ-glutamyl peptides, including compounds structurally similar to this isotopically labeled derivative, are produced in yeast and other organisms as products of several physiologically important reactions involving glutathione metabolism. The compound's structure allows researchers to investigate the γ-glutamyl cycle, first described by Meister in the 1970s, which plays crucial roles in glutathione homeostasis and cellular detoxification processes.

In proteomics research, stable isotope-labeled peptides serve critical roles as reference materials for mass spectrometry experiments, enabling precise quantification and identification of proteins in complex biological samples. The compound's sophisticated protecting group architecture makes it particularly valuable for studies requiring controlled deprotection strategies and systematic structural modifications. The benzyloxycarbonyl and benzyl protecting groups can be selectively removed under specific conditions, allowing researchers to generate related compounds with varying degrees of protection for comparative studies. This synthetic versatility enables the creation of peptide libraries and metabolic pathway probes tailored to specific research objectives.

Propriétés

IUPAC Name |

benzyl (2S)-5-[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxyethyl)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/t33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUVMBFVVPMFTH-HEVIKAOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)[C@H](CSCC2=CC=CC=C2)NC(=O)CC[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H41N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747303 | |

| Record name | Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl-2-oxa-4,9,12-triazatridecane-5,13-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97924-38-4 | |

| Record name | Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl-2-oxa-4,9,12-triazatridecane-5,13-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl plays a significant role in biochemical reactions, particularly in the study of enzyme-substrate interactions. This compound interacts with various enzymes, including proteases and peptidases, which recognize and cleave specific peptide bonds within the molecule. The presence of protective groups such as Cbz and Bzl can influence the binding affinity and specificity of these enzymes. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing its biochemical properties.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit or activate specific signaling pathways, leading to changes in gene expression and protein synthesis. Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins through specific binding interactions, leading to enzyme inhibition or activation. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its inhibitory or activating effects on enzymes and proteins. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can interact with cofactors such as NADH and FADH2, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms, depending on its chemical properties. Additionally, this compound can bind to specific proteins within cells, influencing its localization and accumulation in different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and function.

Activité Biologique

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl is a complex peptide compound that exhibits significant biological activity due to its unique structural components. This article explores its biological properties, interactions, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C39H41N3O8S, with a molecular weight of approximately 707.83 g/mol. The compound features several protective groups that enhance its stability and reactivity, including:

- Carbobenzyloxy (Cbz) group

- O-benzyl (Bzl) groups on glutamic acid and glycine

- S-benzyl (S-Bzl) group on cysteine

These modifications allow for selective reactions and make the compound valuable in various biochemical applications, including drug development and metabolic studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cysteine proteases, which are involved in numerous physiological processes. For instance, studies have demonstrated that similar compounds can selectively inhibit cathepsin L with high affinity, suggesting that this compound may exhibit comparable properties .

- Metabolic Pathway Tracing : The incorporation of isotopes in the compound allows researchers to track its metabolic pathways within biological systems, providing insights into drug metabolism and pharmacokinetics.

- Binding Affinities : Interaction studies utilizing techniques such as surface plasmon resonance (SPR) have been employed to assess the binding affinities of this compound with various receptors. Understanding these interactions is crucial for elucidating its biological roles and therapeutic potential.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the uniqueness of this compound:

| Compound Name | Structure | Key Features | Uniqueness |

|---|---|---|---|

| N-Boc-S-Bzl-L-Cys-Gly-OBzl | C24H30N2O5S | Contains Boc protecting group | Simpler structure without glutamic acid |

| N-Acetyl-L-Cysteine | C5H9NO3S | Acetylated cysteine derivative | Common antioxidant used clinically |

| L-glutathione | C10H17N3O6S | Tripeptide composed of glutamate, cysteine, glycine | Naturally occurring antioxidant |

This compound stands out due to its complex structure incorporating multiple protective groups and isotopes, enhancing its utility in advanced biochemical applications.

Inhibition Studies

Recent research has focused on the inhibitory effects of related compounds on cathepsin L. For example, a series of peptidyl hydroxamates demonstrated potent inhibition with IC50 values in the nanomolar range. Such findings suggest that this compound could potentially be developed as a therapeutic agent targeting cysteine proteases involved in various diseases .

Antioxidant Activity

Another area of investigation involves the antioxidant properties associated with compounds containing cysteine derivatives. The presence of sulfur-containing amino acids in this compound may contribute to its ability to scavenge free radicals, thus providing a protective effect against oxidative stress in cellular systems .

Applications De Recherche Scientifique

Peptide Synthesis

The primary application of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl is in peptide synthesis. The compound can be utilized to create various peptide sequences through solid-phase peptide synthesis (SPPS) techniques. The protecting groups can be selectively removed to allow for coupling reactions with other amino acids or peptide fragments, leading to high-yield synthesis of desired peptides .

Drug Development

In drug development, the compound serves as a precursor for bioactive peptides. For instance, peptides derived from this compound can exhibit therapeutic properties against various diseases, including cancer and neurodegenerative disorders. The ability to modify the peptide structure by changing or removing protecting groups enhances its potential as a drug candidate .

Biochemical Studies

Researchers utilize this compound in biochemical studies to investigate protein interactions and enzyme activities. The incorporation of specific amino acids like cysteine allows for the study of redox reactions and disulfide bond formation, which are crucial in protein folding and stability .

Therapeutic Applications

The compound's derivatives have been explored for their antioxidant properties and potential use in cancer therapies. For example, modifications can lead to compounds that induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways .

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the successful synthesis of bioactive peptides using This compound as a starting material. The researchers reported yields of 80-90% when coupling dipeptides with this compound through active ester methods, highlighting its efficiency in producing therapeutically relevant peptides .

Case Study 2: Investigating Antioxidant Properties

Another research effort focused on the antioxidant properties of peptides derived from this compound. The study found that certain modifications enhanced the ability of these peptides to scavenge free radicals, suggesting potential applications in developing nutraceuticals aimed at reducing oxidative stress-related diseases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared below with structurally related peptide derivatives, focusing on protective groups, amino acid sequences, and physicochemical properties.

Key Findings

Protective Group Diversity : The tripeptide This compound employs multiple benzyl groups for carboxyl and thiol protection, enhancing stability during solid-phase peptide synthesis (SPPS). In contrast, Z-Glu-OBzl and Z-Thr-OBzl use simpler protection schemes, making them more suited for single-step modifications .

Z-Glu-OBzl and Z-Thr-OBzl lack such biological relevance but are critical for synthesizing larger peptides .

Isotopic Variants: The $ ^{13}C/^{15}N $-labeled tripeptide (CAS 874462-72-3) retains identical chemical reactivity to the non-labeled form but is indispensable for isotope dilution mass spectrometry (IDMS) in pharmacokinetic studies .

Research Implications

- Biomedical Applications : The tripeptide’s structural complexity allows it to serve as a model for studying disulfide bond formation (via S-Bzl deprotection) and enzyme-substrate interactions .

- Synthetic Utility : Compared to simpler derivatives like Z-Glu-OBzl , the tripeptide’s multiple protective groups necessitate optimized deprotection strategies to avoid side reactions .

- Regulatory Considerations : Isotopic variants require stringent handling protocols (e.g., separate storage, contamination control) per guidelines from Cambridge Isotope Laboratories .

Méthodes De Préparation

Protection and Activation of Amino Acid Derivatives

| Functional Group | Protecting Group | Purpose | Typical Reagents/Conditions |

|---|---|---|---|

| Amino group (N-terminus) | N-carbobenzyloxy (Cbz) | Protects amino group to prevent unwanted reactions during coupling | Introduced via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions |

| Carboxyl groups (side chains and C-terminus) | Benzyl ester (Bzl, OBzl) | Protects carboxyl groups to prevent premature peptide bond formation or side reactions | Formed by esterification with benzyl alcohol or benzyl bromide |

| Thiol group (Cys side chain) | S-benzyl (Bzl) | Protects thiol to prevent oxidation or disulfide bond formation | Benzylation using benzyl bromide or related reagents |

| Activation for coupling | Active esters or carbodiimides | Facilitates peptide bond formation | Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) |

The use of these protecting groups allows for selective coupling and stepwise assembly of the peptide chain without side reactions, ensuring high yields and purity.

Stepwise Coupling Procedure

The synthetic route generally follows these steps:

Coupling of protected dipeptide with N-Cbz-O-Bzl-L-glutamic acid:

Deprotection and purification:

- Deprotection of the N-terminal Cbz group or side chain protecting groups is typically performed via catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or using acidic conditions depending on the protecting group stability.

- The final product is purified using chromatographic methods such as high-performance liquid chromatography (HPLC) or crystallization.

Industrial Scale and Automation

For larger scale or industrial production, the synthesis is adapted to automated peptide synthesizers that allow:

- Controlled addition of protected amino acids.

- Automated coupling and washing cycles.

- Use of large-scale purification techniques like preparative HPLC to achieve high purity and yield.

Optimization of reaction conditions such as solvent choice, temperature, and reagent equivalents is critical to maximize efficiency and minimize side products.

Example Reaction Conditions and Yields

Purification and Characterization

- Purification: Typically performed by crystallization or chromatographic methods such as HPLC or ion-exchange chromatography (e.g., Dowex resin).

- Characterization: Confirmed by techniques including:

Summary Table of Preparation Key Points

| Aspect | Details |

|---|---|

| Protecting groups | N-Cbz (amino), O-Bzl (carboxyl), S-Bzl (thiol) |

| Coupling reagents | DCC or DIC with HOBt or HOAt |

| Solvents | Ethyl acetate, chloroform, or other aprotic solvents |

| Deprotection | Catalytic hydrogenation or acid treatment |

| Purification | Crystallization, HPLC, ion-exchange chromatography |

| Yields | 80-90% per coupling step; overall ~45-50% after full synthesis and purification |

| Characterization | TLC, NMR, melting point, Ellman’s test, MS |

Research Findings and Notes

- The use of benzyl-based protecting groups allows for selective deprotection and stable intermediates during synthesis.

- The active ester method with carbodiimides and HOBt/HOAt is a well-established, reliable approach for peptide bond formation in solution-phase synthesis.

- Incorporation of stable isotopes (^13C, ^15N) is performed by using isotopically labeled amino acid building blocks at the start of synthesis, which is essential for tracer and spectroscopic studies.

- The synthetic methodology is robust and adaptable to automated peptide synthesizers for scale-up production.

- Purity and yield optimization rely heavily on reaction conditions and purification strategies, with crystallization and HPLC being standard techniques.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl?

Answer:

The synthesis typically employs solid-phase peptide synthesis (SPPS) with orthogonal protecting groups (e.g., Cbz for amines, Bzl for carboxyl/thiol groups). Key steps include:

- Sequential coupling of Fmoc-protected amino acids using HBTU/HOBt activation.

- Thiol protection with S-Bzl to prevent disulfide formation during synthesis .

- Final cleavage and deprotection with TFA/water/triisopropylsilane (95:2.5:2.5).

Characterization requires: - Purity assessment : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and LC-MS for molecular weight confirmation .

- Structural confirmation : 2D NMR (e.g., H-C HSQC, COSY) to resolve stereochemistry and side-chain interactions .

- Elemental analysis to validate stoichiometry .

Advanced: How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?

Answer:

Use accelerated stability testing :

- Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-DAD at 214 nm and 254 nm, with kinetic modeling (Arrhenius equation) to predict shelf life .

- Identify degradation products via high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to synthetic standards .

- For oxidative stability, introduce controlled oxygen exposure and track disulfide formation via Ellman’s assay .

Advanced: What isotopic labeling strategies (e.g., 13^{13}13C, 15^{15}15N) are suitable for metabolic tracing studies involving this compound?

Answer:

- Site-specific labeling : Incorporate C at Gly or N at Glu/Cys during SPPS using isotopically enriched Fmoc-amino acids .

- Validate isotopic purity via NMR isotope shift analysis and isotope ratio mass spectrometry (IRMS) .

- In metabolic studies, use LC-MS/MS to trace labeled fragments in cellular uptake assays, ensuring controls for natural isotope abundance .

- Pitfall : Isotopic impurities >1% can skew quantitative data; validate via parallel reaction monitoring (PRM) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?

Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] ion matching theoretical mass within 3 ppm) .

- 2D NMR spectroscopy : Assign peaks using H-C HSQC and HMBC to resolve stereochemical ambiguities, particularly for Glu and Cys side chains .

- Circular dichroism (CD) : Assess secondary structure in solution, comparing to reference spectra for similar peptides .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Methodological audit : Compare synthesis protocols (e.g., protecting group strategies, purification methods) that may alter conformational stability .

- Batch-to-batch variability analysis : Use ANOVA to assess bioactivity differences across independently synthesized batches .

- Structural dynamics studies : Perform molecular dynamics (MD) simulations (e.g., AMBER force field) to correlate conformational flexibility with bioactivity .

Advanced: What computational approaches are effective for modeling this compound’s interactions with biological targets?

Answer:

- Docking studies : Use AutoDock Vina with flexible side-chain sampling to predict binding modes to cysteine proteases or GPCRs .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon residue substitution (e.g., Glu→Asp mutations) .

- Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) binding assays .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Storage : Under inert gas (Ar/N) at –20°C to prevent oxidation of S-Bzl groups .

- PPE : Gloves, lab coat, and safety goggles; use fume hood for weighing/TFA handling .

- Emergency procedures : Immediate access to eyewash stations and neutralizers for acid spills (e.g., sodium bicarbonate) .

Advanced: How can researchers elucidate the compound’s degradation pathways under UV/visible light exposure?

Answer:

- Photostability testing : Expose to UV (254 nm) and visible light (5000 lux) in ICH-compliant chambers .

- Degradant identification : Use LC-HRMS with MSE data-independent acquisition to detect photoproducts .

- Mechanistic studies : Apply density functional theory (DFT) to model bond cleavage energetics (e.g., Cys S-Bzl deprotection) .

Advanced: What strategies minimize disulfide scrambling during in vitro assays with this compound?

Answer:

- Redox buffer systems : Include 1–5 mM TCEP (tris(2-carboxyethyl)phosphine) to maintain reducing conditions .

- Kinetic trapping : Rapidly quench assays with iodoacetamide to alkylate free thiols .

- Validation : Confirm intact S-Bzl groups post-assay via MALDI-TOF MS .

Basic: How should researchers conduct a systematic literature review on this compound’s applications?

Answer:

- Search strategy : Use Boolean operators (e.g., "(this compound) AND (synthesis OR bioactivity)") in PubMed, SciFinder, and Web of Science .

- Critical appraisal : Prioritize studies with full experimental details (e.g., CAS registry numbers, chromatograms) and peer-reviewed journals .

- Data synthesis : Tabulate bioactivity data (IC, EC) alongside synthesis methods to identify structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.